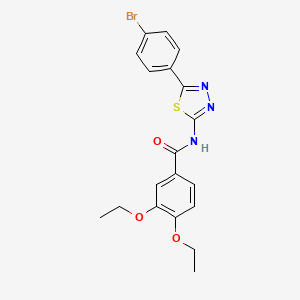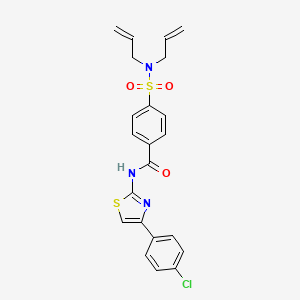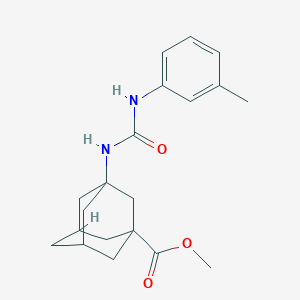
Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate
Overview
Description
Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate is a compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . It is part of a series of novel triazole-pyrimidine-based compounds .
Synthesis Analysis
The synthesis of similar triazole-based compounds has been achieved under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound can be determined using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
Triazole-based compounds have been synthesized using a variety of chemical reactions. For example, the copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, has been used to form these structures .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For example, one of the synthesized compounds was described as a white solid with a melting point of 109–111°C .Scientific Research Applications
Synthesis and Chemistry
Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate and its derivatives have been widely studied for their chemical synthesis and properties. One study focused on an efficient synthesis of a related compound, ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, using "click chemistry" techniques. This process involved treating ethyl diazoacetate with various aryl imines, leading to the formation of fully substituted 1,2,3-triazoles (Chen, Liu, & Chen, 2010). Additionally, the synthesis and application of ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, a novel coupling reagent for peptide synthesis, highlights the versatility of these compounds in organic synthesis (Jiang, Davison, Tennant, & Ramage, 1998).
Corrosion Inhibition
Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate, a derivative of this compound, has been investigated as a corrosion inhibitor. In a study, it showed high inhibition performance in protecting mild steel against corrosion in acidic environments, demonstrating the practical applications of these compounds in material science (Nahlé, Salim, El Hajjaji, et al., 2021).
Polymorphism in Crystals
The polymorphic nature of compounds related to this compound has been explored. For instance, a study on ethyl N-[N-(3-phenyl-1H-1,2,4-triazol-5-yl)carbamothioyl]carbamate revealed interesting crystallographic properties, showing different molecular geometries in various polymorphic forms (Dolzhenko, Tan, Dolzhenko, et al., 2010).
Tetrel Bonding Interactions
This compound derivatives have also been studied for their tetrel bonding interactions. A research explored the synthesis, spectroscopic, and X-ray characterization of triazole derivatives with α-ketoester functionality. This study provided insights into the molecular electrostatic potential and interaction energy of these compounds, which are crucial for understanding their chemical behavior (Ahmed, Yasin, Aziz, et al., 2020).
Pharmaceutical Intermediates
Triazole derivatives, including those related to this compound, serve as important intermediates in pharmaceutical synthesis. For example, the synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid highlights its importance as an intermediate for various drugs (Liu, Pei, Xue, et al., 2015).
Mechanism of Action
Target of Action
Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate is a complex compound with potential biological activity. It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Mode of Action
It’s known that triazole derivatives can interact with their targets and induce changes . For instance, some triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Similar compounds have shown various biological activities, suggesting that this compound could potentially have diverse biological effects .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the use of microwave energy has been found to dramatically reduce reaction times in the synthesis of similar compounds .
Future Directions
Given the promising neuroprotective and anti-inflammatory properties of Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate, future research could focus on further exploring its potential therapeutic applications . Additionally, the development of more efficient synthesis methods could also be a valuable area of future research .
Biochemical Analysis
Biochemical Properties
Triazoles, including Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate, are known to interact with a variety of enzymes and receptors, showing versatile biological activities . They are readily capable of binding in the biological system
Cellular Effects
Triazole derivatives have been found to exhibit a broad range of biological activities, including anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties
Molecular Mechanism
Triazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
ethyl 1-phenyltriazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)10-8-14(13-12-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGFDOPIMFLRJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-Phenyl-4-(3-pyrazol-1-ylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2376431.png)
![4-[(2-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime](/img/structure/B2376432.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2376433.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2376435.png)

![2-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2376438.png)
![4-[3-(4-Chlorophenyl)sulfonyl-6-methylquinolin-4-yl]morpholine](/img/structure/B2376439.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2376440.png)
![2-(3,4-dimethoxyphenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2376441.png)




![4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B2376450.png)
